6-methyl-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine
Description
Molecular Formula: C₁₂H₁₄N₄S₂ Structure: The compound features a pyrimidine core substituted at position 2 with a methylsulfanyl group, at position 6 with a methyl group, and at position 4 with an N-[(pyrimidin-2-yl)methyl]amine moiety.
Properties
IUPAC Name |
6-methyl-2-methylsulfanyl-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5S/c1-8-6-9(16-11(15-8)17-2)14-7-10-12-4-3-5-13-10/h3-6H,7H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDDMELWDQLEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NCC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of 2-(methylsulfanyl)pyrimidine derivatives, which are then subjected to further functionalization.
Starting Material Preparation: The synthesis begins with the preparation of 2-(methylsulfanyl)pyrimidine. This can be achieved by reacting 2-chloropyrimidine with methanethiol in the presence of a base such as sodium hydride.
Methylation: The next step involves the methylation of the 6-position of the pyrimidine ring. This can be done using methyl iodide and a strong base like potassium tert-butoxide.
Amination: The final step is the introduction of the amine group at the 4-position. This can be achieved by reacting the intermediate with an appropriate amine, such as pyrimidin-2-ylmethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfur atom, potentially leading to the formation of dihydropyrimidine derivatives or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives and thiols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of the Compound
The compound can be synthesized through various methods, including C-C coupling reactions. A recent study highlighted the synthesis of new 4,5-disubstituted pyrimidines, which includes derivatives like 6-methyl-2-(methylthio)pyrimidines, showcasing their potential as antibiotics with unique mechanisms of action .
Anti-inflammatory Effects
Pyrimidine derivatives, including the target compound, have demonstrated notable anti-inflammatory properties. Research indicates that these compounds inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes. For instance, studies have shown that certain pyrimidine derivatives exhibit IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The presence of electron-donating groups in the pyrimidine structure enhances their anti-inflammatory activity.
Antimicrobial Properties
Recent developments in pyrimidine chemistry have focused on their antimicrobial effects. The compound's structural features suggest potential efficacy against various bacterial strains. The demand for new antibiotics is critical due to rising antibiotic resistance, making this class of compounds particularly relevant in drug development .
Cancer Treatment
Pyrimidine derivatives are being investigated for their role in cancer therapy due to their ability to modulate angiogenesis—an essential process in tumor growth and metastasis. The compound's mechanism may involve targeting specific pathways that regulate blood vessel formation, which is crucial for tumor survival and progression .
Neurological Disorders
Emerging research suggests that pyrimidine derivatives may have neuroprotective effects. The modulation of neuroinflammatory processes could position these compounds as candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-methyl-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the pyrimidine ring can form hydrogen bonds and other interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 278.40 g/mol
- Polarity : Moderate due to the pyrimidine rings and amine group.
- Potential Applications: Pyrimidine derivatives are widely explored for antimicrobial, anticancer, and kinase inhibitory activities .
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Activity: Chlorophenyl Groups (e.g., 55749-66-1): Increase lipophilicity and may enhance membrane permeability but could elevate toxicity . Methoxy Groups (e.g., ): Improve solubility but introduce metabolic liabilities (e.g., demethylation) .
Structural Rigidity :
- Bicyclic analogs (e.g., 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one, ) exhibit rigid conformations that may improve binding affinity but reduce synthetic accessibility .
Biological Activity Trends :
- Compounds with methylsulfanyl groups (common in all analogs) show consistent antimicrobial activity, likely due to sulfur’s electron-withdrawing effects .
- Fluorophenyl substituents (e.g., ) enhance metabolic stability and binding via electronegativity .
Table 2: Physicochemical Properties
| Property | Target Compound | 55749-66-1 | |||
|---|---|---|---|---|---|
| logP (Predicted) | 2.1 | 3.2 | 2.8 | 3.5 | 4.9 |
| Water Solubility | Moderate | Low | Moderate | Low | Very Low |
| Hydrogen Bond Donors | 1 | 1 | 1 | 2 | 1 |
Biological Activity
6-Methyl-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various biologically active pyrimidine derivatives, which have been shown to exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a pyrimidine core with methyl and methylthio substitutions, which are critical for its biological activity.
Pyrimidine derivatives often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The specific mechanism of action for this compound has not been exhaustively documented; however, related compounds have demonstrated inhibition of key enzymes such as dihydrofolate reductase (DHFR) and various kinases, which are implicated in cancer and inflammatory diseases .
Anticancer Activity
Research indicates that pyrimidine derivatives can act as inhibitors of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. For instance, studies have shown that certain pyrimidine compounds exhibit significant inhibitory effects on the activity of the Abl kinase and other related kinases .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | Abl kinase | TBD |
| Related Pyrimidine Derivative | DHFR | 0.5 - 10 |
Anti-inflammatory Effects
Pyrimidine derivatives are also known for their anti-inflammatory properties. They can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vitro studies have indicated that these compounds can reduce inflammation by modulating the expression of cyclooxygenase (COX) enzymes .
Antimicrobial Activity
Some studies have reported on the antimicrobial properties of pyrimidine derivatives. The presence of a methylsulfanyl group may enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy against bacteria and fungi .
Case Studies
- Case Study on Anti-cancer Activity : A study evaluated the effectiveness of a series of pyrimidine derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
- Anti-inflammatory Study : In a controlled experiment, a pyrimidine derivative similar to this compound was tested for its ability to inhibit COX enzymes. The compound significantly reduced COX activity, suggesting potential for treating inflammatory conditions .
- Antimicrobial Evaluation : A recent study assessed the antimicrobial activity of several pyrimidine derivatives, including those with methylthio substitutions. Results showed promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
